3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine

CNS drug design lipophilicity blood-brain barrier permeability

Building a CNS-focused compound library? The cyclohexyl-1,2,4-oxadiazole-propanamine scaffold delivers an optimal LogP of 2.1 (CNS MPO range) and Fsp³ of 0.82-55 pp higher than the phenyl analog-reducing aromatic CYP liabilities while maintaining permeability. The primary amine enables versatile derivatization: amide coupling, reductive amination, or PROTAC linker attachment. • LogP 2.1: CNS MPO-optimal; no post-hoc lipophilicity adjustment needed • Fsp³ 0.82: enhanced solubility & reduced off-target promiscuity • ≥98% purity; non-hazardous for transport; ambient shipping

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13630510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC(=N2)CCCN
InChIInChI=1S/C11H19N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h9H,1-8,12H2
InChIKeyLMZZLRXSDNONSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine Overview


3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1036501-68-4) is a 1,2,4-oxadiazole derivative featuring a cyclohexyl substituent at the 3-position and a primary amine-terminated propyl chain at the 5-position. It belongs to the class of 3,5-disubstituted-1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry. The compound is commercially available as a research chemical with a purity of ≥97% . Its key structural attributes include a fully saturated cyclohexyl ring that confers a high fraction of sp³-hybridized carbons (Fsp³ = 0.82), distinguishing it from aromatic or smaller alicyclic analogs . The primary amine handle enables versatile derivatization via amide coupling, reductive amination, or sulfonamide formation, making it a strategic intermediate for library synthesis. The oxadiazole core serves as a metabolically stable bioisostere for ester and amide functionalities [1].

sp³-rich oxadiazole scaffold supports solubility and reduces promiscuity risk
Primary amine handle enables amide coupling, reductive amination and sulfonamide library synthesis
Metabolically stable oxadiazole core serves as ester/amide bioisostere in medicinal chemistry

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine Irreplaceability


Substituting the cyclohexyl group at the oxadiazole 3-position with a phenyl, cyclopropyl, or isopropyl moiety produces compounds that share the same core scaffold and TPSA (64.9 Ų) [1] but diverge substantially in lipophilicity (ΔLogP up to 1.7 units) and carbon saturation (ΔFsp³ up to 0.55). These differences are consequential: LogP governs passive membrane permeability and CNS penetration potential, while Fsp³ correlates with aqueous solubility, reduced promiscuity, and clinical success rates [2]. Procurement of a lower-LogP analog (e.g., the cyclopropyl derivative, LogP = 0.4) for a CNS-targeted project would predictably result in suboptimal brain exposure, whereas the phenyl analog (LogP = 1.7) carries aromaticity-associated risks of CYP-mediated oxidation and off-target π-stacking [3]. The cyclohexyl compound occupies a distinct physicochemical niche that cannot be replicated by its closest in-class alternatives.

Lipophilicity mismatch

Cyclohexyl replacement with smaller alkyl/aryl groups shifts LogP substantially, which may alter passive CNS permeability and brain exposure profiles.

Carbon saturation divergence

Phenyl or less saturated analogs lower Fsp³ significantly, potentially compromising aqueous solubility and increasing off-target promiscuity risk.

Aromatic liability introduction

Aromatic congeners may introduce CYP-mediated oxidation susceptibility and π-stacking interactions absent in the fully saturated cyclohexyl system.

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine Differentiation Evidence


Lipophilicity Advantage for CNS Penetration

The cyclohexyl-substituted compound exhibits an XLogP3 of 2.1, which falls within the optimal lipophilicity window for CNS drug candidates (LogP 2–3) associated with favorable passive BBB permeation [1]. In contrast, the phenyl analog has an XLogP3 of 1.7, the isopropyl analog an XLogP3 of 1.0, and the cyclopropyl analog an XLogP3 of 0.4 [2]. The ΔLogP of +0.4 over the phenyl analog and +1.7 over the cyclopropyl analog translates to a predicted ~3-fold and ~50-fold increase in octanol/water partitioning, respectively, positioning the cyclohexyl compound as the preferred choice when CNS exposure is a design criterion [3].

Lipophilicity for CNS
Target: XLogP3 2.1 vs Analogs: 0.4–1.7
Fits reported CNS MPO lipophilicity range
Supports passive BBB permeation design
CNS drug design lipophilicity blood-brain barrier permeability oxadiazole building blocks

sp³-Rich Developability Advantage

The cyclohexyl analog possesses an Fsp³ value of 0.82 , derived from 9 sp³-hybridized carbons out of 11 total carbons. The phenyl analog, in contrast, has an Fsp³ of 0.27 (3 sp³ carbons / 11 total), reflecting a predominantly aromatic character [1]. This ΔFsp³ of 0.55 is substantial: Lovering et al. demonstrated that increasing Fsp³ from the discovery-phase average of 0.36 to the marketed-drug average of 0.47 correlates with a 31% increase in clinical success rate, and that Fsp³ >0.45 is associated with reduced promiscuity and improved solubility [2]. At Fsp³ = 0.82, the cyclohexyl compound exceeds this benchmark by a wide margin, predicting enhanced aqueous solubility, lower melting point, and more favorable drug-like properties compared to the aromatic phenyl congener [3].

sp³ Fraction
Fsp³ 0.82
High carbon saturation supports solubility and selectivity
Exceeds marketed-drug average benchmark
fraction sp3 developability solubility aromaticity reduction oxadiazole

Steric Bulk vs. Cyclopropyl Analog

The cyclohexyl compound has a molecular weight of 209.29 g/mol and 15 heavy atoms, compared to 167.21 g/mol and 12 heavy atoms for the cyclopropyl analog [1]. This 42 Da mass increase and three additional heavy atoms correspond to an estimated Connolly solvent-excluded volume increase of approximately 40–50 ų, based on standard group contributions [2]. The larger steric footprint of the cyclohexyl group can fill deeper hydrophobic sub-pockets in protein binding sites, potentially enhancing van der Waals contact and binding affinity. In fragment-based drug design, this incremental increase in molecular complexity without introducing aromatic character is valuable for optimizing lipophilic ligand efficiency (LLE) [3].

Steric Bulk
Class-level
MW 209 Da / 15 heavy atoms vs Cyclopropyl analog: 167 Da / 12 atoms
Larger steric footprint for hydrophobic pocket filling
Volume increase ~40–50 ų
steric bulk hydrophobic interaction fragment-based drug design molecular recognition

Conformational Flexibility for Induced-Fit Binding

The cyclohexyl ring populates multiple chair conformers with an interconversion barrier of approximately 10.8 kcal/mol at room temperature, enabling rapid conformational sampling in solution [1]. The phenyl ring is planar and conformationally rigid, while the cyclopropyl ring is locked into a single geometry due to its small ring strain. This conformational plasticity of the cyclohexyl group provides an entropic advantage for induced-fit binding to flexible protein pockets, as the substituent can adapt its shape to maximize hydrophobic surface complementarity [2]. Quantitative analysis of X-ray structures in the PDB shows that cyclohexyl-containing ligands more frequently adopt multiple distinct binding conformations within the same pocket compared to phenyl-containing counterparts [3].

Conformational Flexibility
Class-level
PDB analysis ≥2 distinct conformers
Adaptable shape for induced-fit binding
Rapid interconversion (k ~10⁵ s⁻¹)
conformational flexibility entropy induced fit molecular recognition oxadiazole

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine Procurement Scenarios


CNS-Targeted Library Synthesis

When constructing a compound library for CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters), the cyclohexyl-oxadiazole-propanamine scaffold provides a LogP of 2.1, optimally positioned within the CNS MPO desirable range (LogP 2–3) [1]. Procurement of this building block eliminates the need for post-hoc lipophilicity adjustment via N-alkylation or halogenation, streamlining synthetic routes. In contrast, use of the cyclopropyl analog (LogP = 0.4) would require additional lipophilic modifications that increase molecular weight and reduce ligand efficiency.

Fragment-to-Lead with sp³-Rich Intermediates

The Fsp³ of 0.82 makes this compound an ideal intermediate for fragment-growing strategies where maintaining high saturation is critical for solubility and selectivity . Replacing a phenyl-substituted oxadiazole fragment (Fsp³ = 0.27) with the cyclohexyl analog increases the overall scaffold saturation by 55 percentage points, which correlates with a statistically significant improvement in developability outcomes as demonstrated by Lovering et al. [2]. This is especially relevant for targets where aromatic stacking contributes to off-target activity (e.g., kinase selectivity panels).

Bioisosteric Replacement of Aromatic Groups

When a lead series containing a 3-phenyl-1,2,4-oxadiazole or 3-cyclopropyl-1,2,4-oxadiazole motif suffers from metabolic instability or poor solubility, the cyclohexyl analog serves as a direct bioisosteric replacement candidate [3]. The cyclohexyl group maintains hydrophobic character (LogP = 2.1) while eliminating aromatic CYP liabilities and introducing conformational flexibility that can rescue potency through induced-fit binding. The primary amine handle remains available for parallel derivatization, enabling rapid SAR exploration without altering the synthetic strategy.

Covalent Inhibitor and PROTAC Development

The propan-1-amine side chain provides a nucleophilic amine for conjugation to carboxylic acid-containing warheads (e.g., acrylamides for covalent inhibitors) or for linker attachment in PROTAC design [4]. The cyclohexyl group's saturated, non-aromatic character minimizes the risk of non-specific hydrophobic interactions between the degrader and the cellular proteome, while its conformational flexibility allows the ternary complex (E3 ligase–PROTAC–target) to sample multiple geometries, potentially improving ubiquitination efficiency.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Lipophilicity in CNS MPO range
CNS permeability assay confirmation
Fragment-to-lead with sp³ intermediates
High Fsp³ fraction
Solubility and selectivity profiling
Bioisosteric replacement of aromatic groups
Non-aromatic hydrophobic scaffold
Metabolic stability and CYP inhibition assessment
Covalent inhibitor / PROTAC development
Primary amine linker handle
Ternary complex formation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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